2-Aminoethyl 3-phenylprop-2-enoate;hydrochloride
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Overview
Description
2-Aminoethyl 3-phenylprop-2-enoate;hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 It is a hydrochloride salt of 2-aminoethyl 3-phenylprop-2-enoate, which is an ester derivative of cinnamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl 3-phenylprop-2-enoate;hydrochloride typically involves the esterification of cinnamic acid with 2-aminoethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where cinnamic acid and 2-aminoethanol are reacted under controlled conditions. The hydrochloride salt is then formed by bubbling hydrogen chloride gas through the reaction mixture or by adding hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 3-phenylprop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-Aminoethyl 3-phenylprop-2-enoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminoethyl 3-phenylprop-2-enoate;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of a cinnamate group.
2-Aminoethyl benzoate hydrochloride: Contains a benzoate group instead of a cinnamate group.
Uniqueness
2-Aminoethyl 3-phenylprop-2-enoate;hydrochloride is unique due to its cinnamate ester structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
188997-98-0 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-aminoethyl 3-phenylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10;/h1-7H,8-9,12H2;1H |
InChI Key |
NQXUOMGJGFPPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCN.Cl |
Origin of Product |
United States |
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